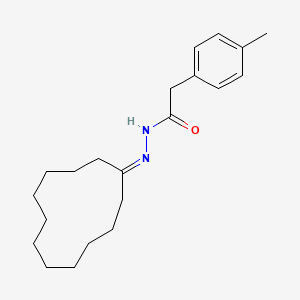![molecular formula C22H22BrN3O4 B11560465 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11560465.png)
2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and various substituents such as an amino group, a bromo-methoxyphenyl group, and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of aromatic aldehydes, malononitrile, and resorcinol in the presence of a catalyst such as sodium carbonate in ethanol . The reaction proceeds through a series of steps including condensation, cyclization, and substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromo and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromo or methoxy positions.
Scientific Research Applications
2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrano[3,2-c]pyridine derivatives such as:
- 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile
- 2-amino-7-hydroxy-4H-chromene-3-carbonitriles
These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22BrN3O4 |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H22BrN3O4/c1-12-8-18-20(22(27)26(12)11-14-4-3-7-29-14)19(15(10-24)21(25)30-18)13-5-6-17(28-2)16(23)9-13/h5-6,8-9,14,19H,3-4,7,11,25H2,1-2H3 |
InChI Key |
ZELGRMMRYOIXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)Br)C(=O)N1CC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(4-hydroxybenzoyl)hydrazono]methyl}-2-nitrophenyl benzoate](/img/structure/B11560386.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B11560391.png)
![2-amino-4-(3-bromophenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11560395.png)
![1-[4-(Decyloxy)phenyl]-3-[2-(naphthalen-1-yloxy)ethyl]urea](/img/structure/B11560400.png)
![N-[4-(pentyloxy)phenyl]pyridine-3-carboxamide](/img/structure/B11560404.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B11560405.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11560406.png)
![2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11560408.png)
![4-[(E)-[(3-Bromophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11560412.png)
![N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-1-amine](/img/structure/B11560418.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11560423.png)
![2-chloro-4,5-difluoro-N-{3-[(5-nitroquinolin-8-yl)amino]propyl}benzamide](/img/structure/B11560426.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide](/img/structure/B11560429.png)

